Enzymatic Substrate Specificity: L-Erythrulose vs. L-Erythrose and D-Acetoin in Polyol Dehydrogenase Reductive Reaction
In the reductive reaction of an NAD⁺-dependent polyol dehydrogenase from Lipomyces starkeyi, L-Erythrulose was identified as a good substrate, whereas the stereochemically related compound D-acetoin was completely inactive, and the aldose L-erythrose exhibited only slight activity [1].
| Evidence Dimension | Substrate activity in reductive reaction |
|---|---|
| Target Compound Data | Good substrate |
| Comparator Or Baseline | D-Acetoin: Inactive; L-Erythrose: Slightly active |
| Quantified Difference | Qualitative activity differential (active vs. inactive/slight) |
| Conditions | NAD⁺-dependent polyol dehydrogenase from Lipomyces starkeyi CBS 1807 |
Why This Matters
This specificity dictates the choice of L-Erythrulose as a substrate or analytical standard in enzymatic assays and bioprocess monitoring, as alternatives would yield no or negligible signal.
- [1] Nishimura K, et al. Identification of enzyme responsible for erythritol utilization and reaction product in yeast Lipomyces starkeyi. J Biosci Bioeng. 2006 Apr;101(4):303-8. View Source
